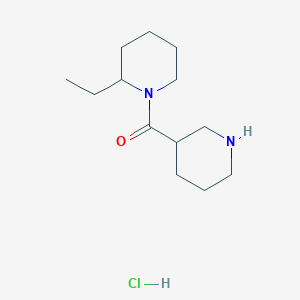

2-Amino-N-(2-hydroxyethyl)-N-methylacetamide hydrochloride

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

DFT-Calculated IR Spectrum Contributions : A study utilized density functional theory to calculate the infrared spectrum of N-Methylacetamide, revealing the contribution of its components (protonation, hydration, hydroxy structures) to amide bands I, II, and III. This research holds significance in fields such as organic chemistry and chemical biology by aiding in the interpretation of the amide infrared spectrum (Yan Ji et al., 2020).

Hydrolysis Kinetics in High-Temperature Water : Research into the hydrolysis kinetics and mechanism of N-substituted amides, using N-Methylacetamide as a model, found that the hydrolysis reaction depends on pH and the size of the substituent on the carbonyl carbon atom. The study concluded that the hydrolysis likely follows an SN2 mechanism with water as the nucleophile (P. Duan et al., 2010).

Synthesis and Characterization : A synthesis process for 2-hydroxy-N-methyl-N-phenyl-acetamide was described, involving acetylation, esterification, and ester interchange steps, yielding various products with high yields. The IR and MS spectroscopy of products were analyzed, and their characteristic peaks were assigned (Z. Zhong-cheng & Shu Wan-yin, 2002).

Anticonvulsant Activities and Molecular Structure : The study on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides discovered molecular features likely responsible for anticonvulsant activities. Classical N-H...O hydrogen bonds and weak non-standard C-H...O hydrogen bonds were identified, contributing to the formation of planar hydrophilic and hydrophobic areas (A. Camerman et al., 2005).

Chemosensor for Monitoring Zn2+ Concentrations : A new chemosensor was synthesized for monitoring Zn2+ concentrations in living cells and aqueous solutions. This sensor showed remarkable fluorescence enhancement in the presence of Zn2+, detectable far below the WHO guideline for Zn2+ in drinking water. The sensing mechanism was supported by theoretical calculations, making this sensor a practical system for monitoring Zn2+ concentrations in various samples (G. Park et al., 2015).

X-ray Powder Diffraction of Potential Pesticides : New derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, potential pesticides, were characterized by X-ray powder diffraction. This study provided new diffraction data and unit-cell parameters, contributing to the field of pesticide development (E. Olszewska et al., 2009).

Eigenschaften

IUPAC Name |

2-amino-N-(2-hydroxyethyl)-N-methylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-7(2-3-8)5(9)4-6;/h8H,2-4,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFBKDHGVQRFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1220031-12-8 | |

| Record name | Acetamide, 2-amino-N-(2-hydroxyethyl)-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398272.png)

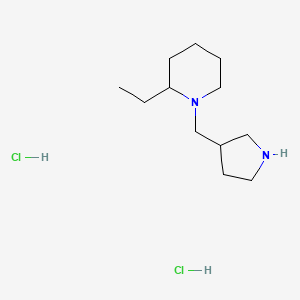

![2-{Ethyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1398274.png)

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398280.png)

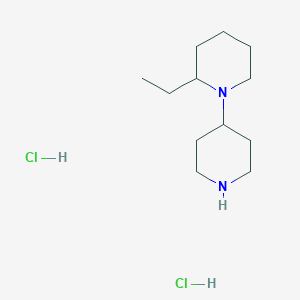

![2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398281.png)

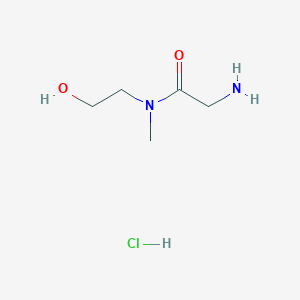

![2-[Ethyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398282.png)

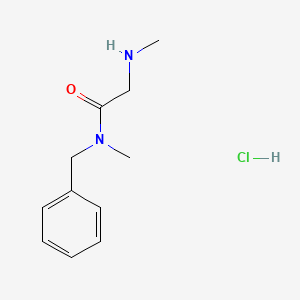

![Ethyl 3-amino-4-[3,4-dihydro-2(1H)-isoquinolinyl]-benzoate](/img/structure/B1398284.png)

![(2S,4S)-4-[2-Bromo-4-(tert-pentyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398291.png)

![1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398294.png)